Pentadeca-2,4,9,12-tetraenal
Description
Structure
3D Structure
Properties
CAS No. |
824970-36-7 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
pentadeca-2,4,9,12-tetraenal |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-4,6-7,11-15H,2,5,8-10H2,1H3 |
InChI Key |
KSFFPXQNLCYMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC=CC=CC=O |
Origin of Product |
United States |
Occurrence, Isolation Methodologies, and Distribution in Biological and Environmental Systems
Discovery and Initial Isolation from Natural Sources
The discovery of novel polyunsaturated aldehydes (PUAs) is often intrinsically linked to the chemical analysis of complex natural extracts. These compounds are well-known secondary metabolites in a variety of organisms, particularly in the marine environment.
Extraction Techniques and Methodological Advancements
The initial step in the discovery of a compound like Pentadeca-2,4,9,12-tetraenal would involve the extraction of volatile and semi-volatile compounds from a biological or environmental matrix. Common techniques employed for the extraction of aldehydes from natural sources include:
Solvent Extraction: This is a fundamental technique where organic solvents are used to dissolve the target compounds from the source material. For aldehydes, a range of solvents with varying polarities might be employed.
Steam Distillation: This method is particularly useful for volatile compounds like many aldehydes. It involves passing steam through the plant or algal material to vaporize the volatile compounds, which are then condensed and collected.
Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique that uses supercritical fluids, most commonly carbon dioxide, as the extraction solvent. SFE offers high selectivity and efficiency.
Advancements in extraction methodologies, such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), have significantly improved the efficiency and reduced the time required for isolating natural products.
Chromatographic Separation Strategies for Complex Mixtures
Following extraction, the resulting complex mixture of compounds must be separated to isolate individual components. Chromatography is the cornerstone of this process. For a PUA like this compound, the following chromatographic techniques would be pivotal:
Gas Chromatography (GC): Given the likely volatility of a C15 aldehyde, GC would be a primary analytical tool. Coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual volatile compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly for less volatile or thermally labile compounds. Different column chemistries and solvent gradients can be optimized to achieve the separation of closely related aldehydes.
Distribution Patterns in Specific Organisms or Ecological Niches
While the specific distribution of this compound is unknown, the distribution of other PUAs provides a roadmap for potential areas of investigation.
Presence in Marine Organisms
Diatoms, a major group of phytoplankton, are well-documented producers of a diverse array of PUAs. These compounds are often released in response to cellular damage, such as grazing by zooplankton, and play a role in chemical defense. Genera such as Pseudo-nitzschia are known to produce various bioactive compounds, and it is conceivable that novel aldehydes could be identified from these or other marine microalgae.
Occurrence in Terrestrial Flora or Fauna
Aldehydes are also widespread in terrestrial plants, contributing to their characteristic aromas and acting as defense compounds or signaling molecules. They are often components of essential oils. Research into the volatile organic compounds (VOCs) of various plant species could potentially reveal the presence of this compound.
Environmental Sampling and Detection in Abiotic Matrices
The detection of volatile organic compounds in environmental samples is a complex field of analytical chemistry. If this compound is released into the environment by biological sources, it could potentially be detected in abiotic matrices such as water and air. Techniques for such detection often involve pre-concentration steps, such as solid-phase microextraction (SPME), followed by sensitive analytical methods like GC-MS.
Synthetic Methodologies and Strategies for Pentadeca 2,4,9,12 Tetraenal and Its Analogs
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.com For a polyunsaturated system like Pentadeca-2,4,9,12-tetraenal, the primary disconnections are typically made at the double bonds, as numerous reliable methods exist for their formation. youtube.com
A logical retrosynthetic strategy for this compound would involve disconnections that divide the molecule into smaller, more manageable fragments. Key disconnection points would be the C-C double bonds, suggesting the use of olefination reactions or cross-coupling methodologies in the forward synthesis. For instance, a primary disconnection could be at the C5-C6 bond, breaking the molecule into a C5 aldehyde fragment and a C10 phosphonium (B103445) ylide, pointing towards a Wittig-type reaction. Another strategic disconnection could be at the C8-C9 bond, suggesting a palladium-catalyzed cross-coupling reaction between a C8 vinyl halide and a C7 vinyl organometallic species. The choice of disconnection is often guided by the desired stereochemistry of the double bonds and the availability of the starting materials. youtube.com
The presence of the α,β-unsaturated aldehyde functionality suggests that this moiety could be installed late in the synthesis to avoid potential complications with its reactivity. Therefore, a precursor molecule could be a protected version of the aldehyde or a corresponding alcohol that can be oxidized in the final step. youtube.com The skipped diene and triene motifs within the carbon chain are common structural features in natural products, and their synthesis often relies on specific precursor molecules and stereocontrolled reactions. nih.gov
Total Synthesis Approaches
The total synthesis of polyenes like this compound necessitates a robust and stereocontrolled approach to construct the multiple carbon-carbon double bonds with defined geometry.
Stereoselective Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Stereoselective olefination reactions are fundamental to the synthesis of polyenes. mdpi.com The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are workhorse methods for the formation of C=C bonds. thieme-connect.comharvard.edu
The Wittig reaction , involving the reaction of a phosphonium ylide with an aldehyde or ketone, is a classic method for alkene synthesis. harvard.edu For the synthesis of this compound, a stabilized ylide would likely be required to favor the formation of an (E)-alkene at the C2-C3 position. Non-stabilized ylides typically lead to (Z)-alkenes. harvard.edu A study on the synthesis of related polyunsaturated metabolites utilized a Wittig reaction with a carboxy-functionalized ylide, highlighting the functional group tolerance of this reaction. sorbonne-universite.frthieme-connect.com
The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion, is often preferred over the traditional Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. thieme-connect.com Furthermore, HWE reactions with stabilized phosphonates generally provide excellent (E)-selectivity. thieme-connect.com This would be particularly useful for establishing the (E)-configuration of the C2-C3 and C4-C5 double bonds in the target molecule.
The Julia-Kocienski olefination is another powerful tool, especially for the synthesis of complex natural products, offering high stereoselectivity. numberanalytics.comacs.org This reaction involves the reaction of a phenylsulfonyl carbanion with a carbonyl compound, followed by reductive elimination to form the alkene. numberanalytics.com The stereochemical outcome of the Julia-Kocienski olefination can often be controlled by the reaction conditions and the nature of the sulfone reagent. acs.org
| Olefination Reaction | Key Features | Typical Stereoselectivity |
| Wittig Reaction | Utilizes a phosphonium ylide. harvard.edu | Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes. harvard.edu |
| Horner-Wadsworth-Emmons | Employs a phosphonate carbanion; water-soluble byproducts. thieme-connect.com | Generally provides high (E)-selectivity with stabilized phosphonates. thieme-connect.com |
| Julia-Kocienski Olefination | Involves a phenylsulfonyl carbanion. numberanalytics.com | Often provides high stereoselectivity, which can be tuned by reaction conditions. acs.org |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, including polyenes. nih.govresearchgate.net These reactions allow for the formation of C-C bonds between sp2-hybridized carbon atoms with high efficiency and stereocontrol. nih.govresearchgate.net
Reactions such as the Suzuki , Stille , and Negishi couplings are instrumental in connecting vinyl fragments. For the synthesis of this compound, a convergent strategy could involve the coupling of two smaller fragments, for example, a C8 vinyl boronic acid with a C7 vinyl halide via a Suzuki reaction. The stereochemistry of the starting materials is generally retained in the product, making this a powerful method for constructing stereodefined polyenes. researchgate.net
Recent advancements have led to the development of cascade reactions, where multiple C-C bonds are formed in a single pot, further streamlining the synthesis of polyenes. nih.govdiva-portal.orgacs.org For instance, a palladium-catalyzed oxidative coupling of an enallene and an allenyne has been developed to produce cross-conjugated polyenes with high regio- and stereoselectivity. nih.govdiva-portal.orgacs.org
| Cross-Coupling Reaction | Key Reactants |
| Suzuki Coupling | Organoboron compound and an organohalide. |
| Stille Coupling | Organotin compound and an organohalide. |
| Negishi Coupling | Organozinc compound and an organohalide. |
Chemo- and Regioselective Functionalization of Alkenes
The presence of multiple double bonds in this compound necessitates careful control of chemo- and regioselectivity during any functionalization steps. It can be challenging to selectively react with one double bond in the presence of others. researchgate.net
Palladium-catalyzed reactions have been developed for the remote functionalization of internal alkenes, allowing for the introduction of functional groups at specific positions within a polyene chain. researchgate.net Engineered pyridine-oxazoline (Pyox) ligands have been shown to be effective in controlling the regio- and enantioselectivity of such transformations. researchgate.net These methods could potentially be applied to introduce or modify functional groups on a pre-existing polyene backbone.
Furthermore, catalytic methods for the chemo-, regio-, and diastereoselective bromochlorination of unsaturated systems have been developed, which could provide precursors for further functionalization. researchgate.net
Partial Synthesis and Derivatization Strategies
Partial synthesis, starting from a closely related and more readily available precursor, can be an efficient route to the target molecule.
Elaboration of Precursor Molecules
Long-chain polyunsaturated fatty acids (PUFAs) are potential precursors for the synthesis of this compound. nih.govnih.govmdpi.com Nature itself produces a vast array of PUFAs, and some of these can be obtained from natural sources or through fermentation processes. google.comgoogle.com For instance, a C15 PUFA with a similar pattern of unsaturation could be a suitable starting material.
The aldehyde functionality could be introduced through selective oxidation of a primary alcohol or by ozonolysis of a terminal double bond. The selective reduction of a carboxylic acid or an ester to an aldehyde is another viable strategy. acs.org For example, γ-hydroxy-α,β-unsaturated aldehydic esters of 2-lysophosphatidylcholine (B1209052) have been synthesized from acetal (B89532) derivatives to protect the sensitive aldehyde group until the final stages of the synthesis. nih.gov
The synthesis of other polyunsaturated aldehydes, such as (3Z,6Z,9Z,12Z)-pentadeca-3,6,9,12-tetraenal, has been reported starting from 1,5-cyclooctadiene, demonstrating the feasibility of constructing such systems from simple starting materials. rdd.edu.iq This synthesis involved a key Wittig-type coupling of a phosphonium salt with (Z)-hex-3-enal. rdd.edu.iq
| Precursor Elaboration Strategy | Description |
| Oxidation of Primary Alcohol | A terminal alcohol on a polyunsaturated chain is oxidized to an aldehyde. |
| Ozonolysis | Cleavage of a terminal double bond to generate an aldehyde. |
| Reduction of Carboxylic Acid/Ester | Selective reduction of a carboxylic acid or ester to an aldehyde. acs.org |
| Deprotection of Acetal | An acetal protecting group is removed in a late stage to reveal the aldehyde. nih.gov |
Selective Aldehyde and Alkene Transformations
The structure of this compound, featuring a conjugated dienal system and two isolated carbon-carbon double bonds, presents a significant challenge for selective chemical manipulation. The reactivity of the aldehyde, the conjugated alkenes, and the isolated alkenes must be carefully distinguished to achieve desired modifications without affecting other parts of the molecule.
Selective hydrogenation is a key transformation in this context. The thermodynamically favored hydrogenation of C=C double bonds over the C=O bond of an aldehyde makes the selective reduction of the aldehyde to an alcohol, or the partial reduction of the alkene systems, a non-trivial task. acs.org The rational design of heterogeneous catalysts is crucial for achieving high selectivity. acs.org For instance, modifying catalyst surfaces or controlling electronic effects can steer the reaction towards the desired product, be it the unsaturated alcohol (from C=O reduction) or the saturated aldehyde (from C=C reduction). acs.org Systems using manganese and water have been shown to provide a controlled source of hydrogen, allowing for the selective reduction of alkenes with different substitution patterns. acs.org This method's high selectivity is attributed to the slow, controlled generation of H₂, which can differentiate between the reactivity of various unsaturated bonds. acs.org
Conversely, selective transformations of the alkene moieties while preserving the aldehyde are also critical. Ozonolysis is a powerful method for cleaving C=C double bonds to form aldehydes or ketones. researchgate.net However, in a polyunsaturated system like this compound, achieving selective cleavage of one double bond over the others requires careful control of reaction conditions to avoid over-oxidation or cleavage at undesired positions. unl.edu Challenges in selective cleavage can be addressed by optimizing reagent delivery and using indicators. unl.edu Enzymatic methods for alkene cleavage are emerging as a safe, mild, and selective alternative to harsh chemical methods like ozonolysis. researchgate.net
The synthesis of analogs, such as 3-(TBS-oxy)pentadeca-4E,6Z,9Z,12Z-tetraenal, highlights the practical challenges. sorbonne-universite.frthieme-connect.com During a Wittig reaction on this aldehyde, the choice of base and reaction conditions was critical to prevent the elimination of the silyl-protected hydroxyl group, demonstrating the delicate balance required when performing reactions on such multifunctional molecules. sorbonne-universite.frthieme-connect.com
Development of Novel Synthetic Routes and Sustainable Methodologies
The pursuit of novel synthetic routes for complex molecules like this compound is increasingly guided by the principles of sustainability and efficiency. This involves not only improving yields and selectivity but also minimizing environmental impact through greener processes and innovative catalyst design.
Green Chemistry Principles in this compound Synthesis
Green chemistry offers a framework for developing more environmentally benign synthetic processes for fragrances and fine chemicals. personalcaremagazine.compremiumbeautynews.com For a molecule like this compound, this can be applied at several stages of the synthesis.
One key principle is the use of renewable feedstocks and biocatalysis. rsc.org For example, starting materials could potentially be derived from the oxidative degradation of naturally occurring polyunsaturated fatty acids like eicosapentaenoic acid (EPA). researchgate.net Biocatalytic approaches, using enzymes or whole-cell systems, can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. rsc.orgnih.gov Enzymes are being explored for selective reductions and oxidative alkene cleavage, providing a greener alternative to traditional chemical methods. researchgate.netrsc.org
The choice of solvents and reagents is another critical aspect. The fragrance industry is moving away from traditional organic solvents towards greener alternatives like water, supercritical CO₂, and ethanol. personalcaremagazine.com The use of hydrogen peroxide (H₂O₂) as an oxidant is a prime example of a green reagent, as its only byproduct is water. frontiersin.org Electrochemical methods that generate H₂O₂ in situ from water provide an even more sustainable approach for selective oxidations, such as converting allylic alcohols to α,β-unsaturated aldehydes. nih.gov
Furthermore, minimizing waste and improving atom economy are central tenets of green chemistry. sobfragrance.com This involves designing synthetic routes that are shorter and more efficient, often through the use of highly selective catalysts that prevent the formation of unwanted byproducts.
Catalyst Development for Efficient Transformations
Catalyst development is at the heart of modern organic synthesis and is pivotal for creating efficient and selective routes to complex molecules. For the synthesis of this compound and its analogs, advancements in catalysis can address key challenges in C-C bond formation, isomerization, and selective reduction/oxidation.
The development of bifunctional catalysts that can isomerize alkenes with high selectivity for a specific geometry (E/Z) and position is highly valuable. sdsu.edu Such catalysts could be employed to construct the specific double bond geometry required in the final molecule from more readily available starting materials. Transition metals like ruthenium and titanium are being explored for new catalytic transformations due to their unique reactivity. sdsu.edursc.org Titanium, for example, is an inexpensive, low-toxicity metal whose catalytic potential in fine chemical synthesis is increasingly being recognized. rsc.org
In reactions like the Wittig olefination, which is used to construct the carbon skeleton, catalyst design plays a role in controlling stereoselectivity. While not a catalytic reaction in the traditional sense, the reagents involved dictate the geometry of the newly formed double bond.
For hydrogenation processes, catalyst development focuses on enhancing selectivity. This can involve using nanoparticles, polymer-supported catalysts for easier recovery and recycling, or developing catalyst systems where activity can be finely tuned. organic-chemistry.org The development of catalyst-transfer polycondensation methods, while primarily used for polymers, showcases principles of controlling molecular weight and structure through catalyst design that can inspire the development of catalysts for small molecule synthesis. nih.gov The overarching goal is to create catalysts that are not only highly active and selective but also robust, reusable, and function under mild, environmentally friendly conditions. acs.orgnih.gov
Biosynthetic Pathways and Enzymology of Pentadeca 2,4,9,12 Tetraenal
Identification of Metabolic Precursors and Initial Biosynthetic Hypotheses
The biosynthesis of pentadeca-2,4,9,12-tetraenal is rooted in the metabolism of polyunsaturated fatty acids (PUFAs). Initial hypotheses, drawing parallels with the synthesis of other aldehydes in terrestrial plants and marine algae, pointed towards the oxidative cleavage of long-chain PUFAs. mdpi.com Scientific investigation has since solidified the understanding that these aldehydes, including this compound, are derived from the breakdown of membrane-associated PUFAs.
In diatoms, a major group of marine microalgae, the process is initiated by the release of PUFAs from cellular membranes, a step often triggered by cellular stress or damage. oup.com The primary precursors for C15 aldehydes like this compound are thought to be C20 and C22 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). thieme-connect.comresearchgate.net These fatty acids are integral components of the diatom's lipid membranes. mdpi.com
The general proposed pathway involves the enzymatic oxidation of these fatty acids, leading to the formation of unstable hydroperoxides. These intermediates are then cleaved to yield shorter-chain aldehydes and other oxylipins. cardiff.ac.uk This wound-activated mechanism is a key defense strategy for many diatom species. mdpi.com
Elucidation of Key Enzymatic Transformations
The conversion of PUFA precursors into this compound is a multi-step process orchestrated by a series of specific enzymes.
Fatty Acid Desaturases and Chain Elongation Enzymes
The journey to this compound begins with the synthesis of its long-chain PUFA precursors. This process is dependent on the activity of fatty acid desaturases and elongases. Fatty acid desaturases are a class of enzymes that introduce double bonds into the fatty acid chain, a critical step in creating the polyunsaturated nature of the precursor molecules. nih.govebi.ac.uk
These enzymes exhibit high specificity for the position of the double bond they create. nih.gov For instance, Δ12- and Δ15-desaturases are responsible for producing omega-6 and omega-3 fatty acids, respectively. mdpi.com The coordinated action of various desaturases and elongase enzymes, which extend the carbon chain, results in the production of the necessary C20 and C22 PUFAs like EPA and DHA. researchgate.netagriculturejournals.cz The expression and activity of these enzymes can be influenced by environmental factors, such as temperature and nutrient availability, thereby affecting the pool of available precursors for aldehyde synthesis. d-nb.info
Aldehyde-Forming Enzymes and Their Mechanisms
Once the PUFA precursors are released from the membrane, the key transformation into aldehydes is catalyzed by a cascade of enzymes, primarily lipoxygenases (LOXs) and hydroperoxide lyases (HPLs).
Lipoxygenases initiate the process by incorporating molecular oxygen into the PUFA chain, forming a fatty acid hydroperoxide. cardiff.ac.ukresearchgate.net The position of oxygenation is highly specific and determines the structure of the final aldehyde product. Following the action of LOX, hydroperoxide lyases cleave the fatty acid hydroperoxide at a specific point, generating a shorter-chain aldehyde and a corresponding oxo-acid. cardiff.ac.uknih.gov
The final step in the formation of this compound likely involves a fatty aldehyde dehydrogenase (FAldDH). These enzymes are responsible for the oxidation of fatty aldehydes to their corresponding fatty acids. asm.org While this might seem counterintuitive, the complex interplay and potential reverse reactions within these pathways could contribute to the final aldehyde structure.
Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters
The enzymes responsible for the biosynthesis of this compound and other related compounds are encoded by specific genes that are often found clustered together in the genome. These groupings are known as biosynthetic gene clusters (BGCs). plos.org The identification and analysis of these BGCs provide a powerful tool for understanding the genetic basis of aldehyde production. nih.govbeilstein-journals.orgnih.gov
Transcriptomic analysis, which measures the expression levels of all genes in an organism under specific conditions, has been instrumental in identifying the genes involved in this pathway. mdpi.comfrontiersin.org Studies have shown that when diatoms are subjected to stress, such as nutrient limitation, the genes encoding for fatty acid biosynthesis enzymes, desaturases, lipoxygenases, and other related proteins are often upregulated. mdpi.comnih.gov This increased gene expression correlates with an increase in the production of polyunsaturated aldehydes. mdpi.com
For example, transcriptomic studies of diatoms have identified numerous genes encoding for lipoxygenases and other enzymes involved in oxylipin metabolism. mdpi.comechinobase.org The analysis of these datasets allows researchers to pinpoint candidate genes within BGCs that are likely responsible for the synthesis of specific aldehydes like this compound.
Comparative Biosynthesis in Different Organisms
While the fundamental principles of polyunsaturated aldehyde biosynthesis are conserved across different diatom species, there are notable variations in the specific pathways and the resulting aldehyde profiles. Different diatom species produce distinct mixtures of aldehydes, suggesting differences in their enzymatic machinery and the regulation of their biosynthetic pathways. mdpi.comcabidigitallibrary.org
For instance, some diatom species are known to produce high levels of C10 aldehydes like decadienal, while others may produce a wider range of C7, C8, and C15 aldehydes. cabidigitallibrary.orgresearchgate.net These differences can be attributed to variations in the substrate specificity of their lipoxygenases and hydroperoxide lyases, as well as the initial composition of PUFAs in their cell membranes. mdpi.com
Reactivity of the Aldehyde Functionality
The aldehyde group is a primary site of chemical reactivity in this compound, largely due to the polarity of the carbon-oxygen double bond. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the molecule as a whole can undergo oxidation and reduction at this site.
The presence of a conjugated system of double bonds adjacent to the carbonyl group in this compound means that nucleophilic attack can occur in two principal ways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon of the conjugated system. sioc-journal.cnlibretexts.orglibretexts.org
1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), tend to attack the electrophilic carbonyl carbon directly. unacademy.comyoutube.com This irreversible reaction leads to the formation of a tetrahedral alkoxide intermediate, which upon protonation yields a secondary alcohol. libretexts.org The mechanism involves the nucleophile attacking the carbonyl carbon, causing the π-bond electrons to move to the oxygen atom. unacademy.comkhanacademy.org
1,4-Addition (Conjugate Addition or Michael Addition): Softer, weaker nucleophiles, such as amines, cyanides, or enolates, preferentially attack the β-carbon (C4) of the α,β-unsaturated system. sioc-journal.cnlibretexts.org This is due to the delocalization of the electrophilic character from the carbonyl carbon to the β-carbon through resonance. libretexts.orglibretexts.org The initial product is a resonance-stabilized enolate ion, which then tautomerizes to the more stable keto form, resulting in a saturated aldehyde at the α,β-position. sioc-journal.cnlibretexts.org The reaction with primary and secondary amines, for instance, typically yields β-amino aldehydes through thermodynamic control. libretexts.org
The competition between these two addition pathways is influenced by the nature of the nucleophile, the reaction conditions, and steric factors.
Table 1: Predicted Outcomes of Nucleophilic Addition to this compound
| Nucleophile Type | Predominant Reaction Pathway | Resulting Functional Group |
|---|---|---|
| Strong, "Hard" Nucleophiles (e.g., Grignard Reagents) | 1,2-Addition | Secondary Alcohol |
| Weak, "Soft" Nucleophiles (e.g., Amines, Enolates) | 1,4-Addition (Conjugate) | Saturated Aldehyde (at C2-C5) |
| Hydride Reagents (e.g., NaBH₄) | 1,2-Addition (typically) | Allylic Alcohol |
Condensation reactions, such as the Wittig reaction, are also highly relevant. Reaction with a phosphonium (B103445) ylide (a Wittig reagent) would convert the aldehyde group into an alkene, extending the polyene chain. wikipedia.orgijcmas.com The stereochemistry of the newly formed double bond (E or Z) depends on the stability of the ylide used. wikipedia.org Unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the (E)-isomer. wikipedia.org
The aldehyde functionality of this compound can be readily oxidized or reduced.
Oxidation: Aldehydes are easily oxidized to carboxylic acids. Common laboratory oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can effect this transformation. libretexts.org Milder, more selective reagents such as manganese(IV) oxide (MnO₂) are particularly effective for oxidizing α,β-unsaturated aldehydes without affecting the double bonds. thieme-connect.de Enzymatic oxidation is also a relevant pathway; fatty aldehyde dehydrogenases (FALDH) catalyze the NAD⁺-dependent oxidation of long-chain aldehydes to their corresponding fatty acids. nih.gov In some biological contexts, oxidation can proceed via radical mechanisms, especially in the presence of reactive oxygen species (ROS). nih.gov
Reduction: The aldehyde group can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it typically does not reduce the carbon-carbon double bonds, thus yielding a polyunsaturated alcohol (Pentadeca-2,4,9,12-tetraen-1-ol). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction. youtube.com
Reactivity of the Conjugated and Isolated Alkene Systems
This compound possesses two distinct types of alkene systems: a conjugated diene at the C2-C5 positions and two isolated double bonds at C9-C10 and C12-C13. Their reactivity profiles differ significantly.
Electrophilic Addition: Electrophilic reagents like hydrogen halides (HX) or halogens (X₂) can add across the double bonds.
Conjugated System (C2-C5): The addition of one equivalent of an electrophile to the conjugated diene system results in a mixture of 1,2- and 1,4-addition products. The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. libretexts.orgjove.comjove.com The product ratio is often temperature-dependent; lower temperatures favor the kinetically controlled 1,2-adduct, while higher temperatures favor the more stable, thermodynamically controlled 1,4-adduct. jove.comlibretexts.org
Isolated Systems (C9-C10 and C12-C13): The isolated double bonds react independently, similar to simple alkenes. libretexts.orgchemistrynotmystery.com Electrophilic addition will follow Markovnikov's rule, where the electrophile (e.g., H⁺ from HBr) adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.orgchemistrynotmystery.com The reactivity of these isolated double bonds is generally lower than that of the conjugated system. libretexts.org
Cycloaddition Reactions: The conjugated diene system can participate in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. sci-hub.se In this reaction, the diene (C2-C5) would react with a suitable dienophile (an alkene or alkyne, often with electron-withdrawing groups) to form a six-membered ring. Such reactions are highly stereospecific. sci-hub.se The isolated double bonds could potentially undergo [2+2] cycloadditions, though these are often less favorable and may require photochemical activation. novapublishers.com Intramolecular cycloadditions are also a possibility given the chain length.
The multiple double bonds in this compound make it susceptible to radical reactions.
Radical Additions: Free-radical addition across the double bonds can be initiated by radical species. This is a common pathway in autoxidation processes, where atmospheric oxygen reacts with the polyunsaturated chain.
Radical Cyclization: The polyene structure is a prime candidate for radical cascade cyclizations, which are powerful methods for constructing complex polycyclic molecules from acyclic precursors. sioc-journal.cnnih.govthieme-connect.comthieme-connect.com These reactions can be initiated by various methods, including the use of transition metals or photoredox catalysis, leading to the formation of multiple C-C bonds in a single step. nih.govthieme-connect.com The presence of multiple double bonds allows for the potential formation of intricate ring systems. acs.org
Polymerization: Like other polyunsaturated compounds, this compound has a tendency to polymerize, especially in the presence of radical initiators, light, or heat. The conjugated system is particularly prone to polymerization.
Stereochemical Aspects and Conformational Studies
The stereochemistry and conformation of this compound are crucial to its reactivity and biological function.
Conformational Analysis: The single bonds within the carbon chain allow for rotational freedom, leading to various conformations.
For the α,β-unsaturated aldehyde portion, two planar conformations, s-cis and s-trans, are possible due to rotation around the C3-C4 single bond. ias.ac.incdnsciencepub.com The relative stability of these conformers is determined by a balance between steric hindrance and electrostatic interactions between the carbonyl and the C=C bond. ias.ac.in The s-trans form is generally more stable for less substituted α,β-unsaturated aldehydes.
Table 2: Key Functional Groups and Systems in this compound and their Reactivity
| Structural Feature | Location | Key Reaction Types | Mechanistic Notes |
|---|---|---|---|
| Aldehyde | C1 | Nucleophilic Addition, Oxidation, Reduction, Condensation | Electrophilic carbonyl carbon; susceptible to both 1,2- and 1,4-attack due to conjugation. |
| Conjugated Diene | C2-C5 | Electrophilic Addition, Cycloaddition (Diels-Alder) | Forms resonance-stabilized allylic intermediates. Requires s-cis conformation for cycloaddition. |
| Isolated Alkene | C9-C10 | Electrophilic Addition, Radical Reactions | Reacts like a typical alkene; follows Markovnikov's rule. |
Geometric Isomerism of Double Bonds (E/Z configurations)
Geometric isomerism is a critical feature of this compound due to the restricted rotation around its four carbon-carbon double bonds. studymind.co.uk This type of stereoisomerism arises because the positions of substituent groups bonded to the double-bond carbons are fixed, leading to different spatial arrangements. studymind.co.uk The configuration of each of the four double bonds (at C2, C4, C9, and C12) can be designated as either E or Z using the Cahn-Ingold-Prelog (CIP) priority rules. ramauniversity.ac.inuop.edu.pk
According to the CIP system, higher priority is assigned to the atom with the higher atomic number directly attached to the double-bond carbon. ramauniversity.ac.in If the highest priority groups on each carbon are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). studymind.co.ukchemguide.co.uk If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). studymind.co.ukchemguide.co.uk
For this compound, the substituents at each double bond must be analyzed to assign priority:
C2=C3 bond : At C2, the substituents are an aldehyde group (-CHO) and a hydrogen atom. At C3, they are a carbon chain and a hydrogen atom. The aldehyde group outranks hydrogen, and the carbon chain outranks hydrogen.
C4=C5 bond : At C4, the substituents are a carbon chain and a hydrogen atom. At C5, they are a carbon chain and a hydrogen atom.
C9=C10 bond : At C9, the substituents are a carbon chain and a hydrogen atom. At C10, they are a carbon chain and a hydrogen atom.
C12=C13 bond : At C12, the substituents are a carbon chain and a hydrogen atom. At C13, they are an ethyl group (-CH2CH3) and a hydrogen atom.
Given the four stereogenic double bonds, there are 2^4 = 16 possible geometric isomers for this compound. The specific E or Z designation for each isomer depends on the relative orientation of the higher-priority groups at each of the four double bonds. The trans isomer is often more stable than the corresponding cis isomer due to reduced steric repulsion between bulky groups. uop.edu.pk
Table 1: Potential Geometric Isomers of this compound
| Isomer Configuration (C2, C4, C9, C12) |
|---|
| E, E, E, E |
| E, E, E, Z |
| E, E, Z, E |
| E, E, Z, Z |
| E, Z, E, E |
| E, Z, E, Z |
| E, Z, Z, E |
| E, Z, Z, Z |
| Z, E, E, E |
| Z, E, E, Z |
| Z, E, Z, E |
| Z, E, Z, Z |
| Z, Z, E, E |
| Z, Z, E, Z |
| Z, Z, Z, E |
Conformational Preferences and Dynamics via Computational Chemistry
The flexibility of the single bonds in the 15-carbon backbone of this compound allows for a vast number of three-dimensional arrangements known as conformations. ramauniversity.ac.in Conformational analysis, often performed using computational chemistry methods, is essential for understanding the molecule's preferred shapes and their relative energies. sapub.orgcwu.edu These studies are crucial as the molecule's conformation influences its reactivity and physical properties. semanticscholar.org
Computational techniques are employed to explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. cwu.edu The process involves generating an initial ensemble of structures and then optimizing their geometries to find the lowest energy conformations. sapub.orgcwu.edu Unfavorable "steric hindrance," where bulky substituents are too close, raises the energy of a conformation and decreases its stability. sapub.org
Table 2: Computational Methods in Conformational Analysis
| Method | Purpose | Description |
|---|---|---|
| Molecular Mechanics (MM) | Initial screening and optimization | Uses classical physics to calculate the energy of a molecule based on bond lengths, angles, and torsions. Methods like MMFF94 are used for rapid energy calculation and optimization of large sets of conformers. cwu.edu |
| Semi-Empirical Methods | Intermediate-level analysis | Provide a faster alternative to ab initio methods by using parameters derived from experimental data to simplify quantum mechanical calculations. |
| Density Functional Theory (DFT) | High-accuracy energy and property calculation | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties with high accuracy. It is often used to refine the energies of the most stable conformers found by MM. chemrxiv.org |
| Conformational Search Algorithms | Exploration of conformational space | Systematically or randomly alters torsional angles to generate a wide range of possible conformations for subsequent energy minimization and analysis. cwu.edu |
Photochemical and Thermochemical Transformations
The presence of a conjugated α,β-unsaturated aldehyde system and additional double bonds makes this compound susceptible to transformations induced by light (photochemical) and heat (thermochemical).
Photochemical Transformations: The aldehyde functional group can undergo characteristic photochemical reactions. beilstein-journals.org Upon absorption of light, the aldehyde can be excited to a triplet state. beilstein-journals.org This excited molecule may then participate in several reaction pathways, including hydrogen abstraction from the solvent or another molecule, or dissociation into a radical pair. beilstein-journals.org For instance, aldehydes can initiate photopolymerization or participate in cycloaddition reactions. beilstein-journals.orgbeilstein-journals.org The conjugated diene system (C2-C5) is also a chromophore that can undergo photochemical reactions, such as [2+2] or [4+2] cycloadditions and electrocyclizations, upon irradiation.
Thermochemical Transformations: When heated, this compound can undergo various transformations. One of the most common is the cis-trans (Z-E) isomerization of the double bonds. uop.edu.pk Sufficient thermal energy can overcome the rotational barrier of a double bond, allowing for interconversion between geometric isomers. uop.edu.pk At higher temperatures, decomposition or cyclization reactions may occur, driven by the molecule's inherent strain and reactivity.
Supramolecular Interactions and Self-Assembly Propensities
Supramolecular chemistry investigates the organization of molecules into larger, ordered structures through non-covalent interactions. scielo.br this compound possesses structural features that could facilitate self-assembly. rsc.org
The primary forces driving these interactions would include:
Dipole-Dipole Interactions: The polar aldehyde group creates a significant dipole moment, allowing molecules to align in an ordered fashion.
Hydrogen Bonding: The carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor, interacting with donor molecules (like water or alcohols) or potentially with other parts of adjacent molecules. nih.gov
Van der Waals Forces: The long, nonpolar hydrocarbon chain contributes significantly through van der Waals interactions, which are crucial for the packing of molecules in condensed phases.
π-π Stacking: The conjugated π-systems of the double bonds can interact with those of neighboring molecules, contributing to the stability of an assembly. rsc.org
These non-covalent forces could lead this compound to form various supramolecular architectures, such as micelles or bilayers in aqueous environments (due to its amphiphilic character) or liquid crystalline phases under specific conditions. The precise control over the organization of photoactive components at the nanoscale is a key challenge for creating new materials with enhanced properties. ucm.es
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen |
| Water |
Conclusion and Future Directions
Pentadeca-2,4,9,12-tetraenal represents a scientifically intriguing yet understudied polyunsaturated aldehyde. While direct experimental data is scarce, its chemical properties, potential synthesis, and biological roles can be inferred from the broader knowledge of related natural products. The conjugated and non-conjugated double bond system, coupled with the reactive aldehyde functionality, suggests a molecule with a rich chemical reactivity and a high potential for biological activity.
Future research should focus on the total synthesis of this compound to enable a thorough investigation of its properties. Elucidating its potential natural sources and biosynthetic pathway will provide insights into its ecological significance. Comprehensive biological screening is essential to uncover any therapeutic potential. The study of this and other complex aliphatic natural products will undoubtedly continue to push the boundaries of chemical synthesis and our understanding of the chemical language of nature.
Advanced Analytical Chemistry Techniques for Detection and Characterization
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental for isolating "Pentadeca-2,4,9,12-tetraenal" from other compounds. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte or its derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. etamu.edu "this compound," with its relatively high molecular weight and polarity due to the aldehyde group, may require derivatization to improve its volatility and chromatographic behavior. A common derivatization strategy for aldehydes is the conversion to their corresponding oximes or silyl (B83357) ethers.
Once volatilized, the compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property under specific chromatographic conditions. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. The mass-to-charge ratio (m/z) of the molecular ion and its fragments can be used to confirm the compound's identity and elucidate its structure. etamu.edu
Table 1: Illustrative GC-MS Data for a Derivatized Analog of this compound
| Parameter | Expected Value/Observation |
| GC Column | DB-5 fused-silica capillary column or similar |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Splitless or Split |
| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Expected Retention Time | Dependent on specific column and temperature program |
| Mass Spectrometry Ionization | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z corresponding to the derivatized molecule |
| Key Fragmentation Ions | Characteristic losses of alkyl chains and fragments around the conjugated system |
Note: The data in this table is illustrative and based on general principles of GC-MS analysis of long-chain unsaturated aldehydes. Actual values would be determined experimentally.
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds like "this compound" in its native form. wikipedia.org This technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for such analytes. researchgate.net
The separated compounds are then introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques minimize fragmentation, often preserving the molecular ion, which is crucial for accurate molecular weight determination. wikipedia.org High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition. nih.gov
Table 2: Hypothetical LC-MS Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Expected [M+H]+ | m/z 219.1743 (Calculated for C15H23O+) |
Note: The data presented here is hypothetical and serves as an example of typical LC-MS conditions for similar analytes.
Chiral centers are carbon atoms bonded to four different groups, leading to the existence of non-superimposable mirror images called enantiomers. gcms.cz The structure of "this compound" contains double bonds, and depending on the stereochemistry of these bonds and potential chiral centers along the carbon chain, the molecule could exist as different stereoisomers. If chiral centers are present, chiral chromatography can be employed to separate the enantiomers.
This specialized form of chromatography uses a stationary phase that is itself chiral. The differential interaction between the enantiomers of the analyte and the chiral stationary phase results in different retention times, allowing for their separation and quantification. researchgate.net Both GC and HPLC can be adapted for chiral separations using appropriate chiral columns. gcms.cz The applicability of this technique to "this compound" would first require confirmation of its chirality.
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of "this compound," providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. mdpi.com
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For "this compound," ¹H NMR would reveal signals corresponding to the aldehydic proton, protons on the double bonds (vinylic protons), protons adjacent to the double bonds (allylic protons), and protons of the alkyl chain. The coupling constants between adjacent protons can help determine the stereochemistry of the double bonds (i.e., E or Z configuration).
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments. Distinct signals would be expected for the carbonyl carbon of the aldehyde, the sp² hybridized carbons of the four double bonds, and the sp³ hybridized carbons of the aliphatic chain.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. COSY identifies protons that are coupled to each other, helping to piece together the carbon-hydrogen framework. HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the sequence of the carbon skeleton and the placement of the functional groups. nih.gov
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 (Aldehyde) | ~195 | ~9.5 (singlet) |
| C2-C5 (Conjugated System) | ~120-150 | ~6.0-7.5 (multiplets) |
| C9-C10 & C12-C13 (Isolated Double Bonds) | ~125-135 | ~5.3-5.5 (multiplets) |
| Aliphatic CH₂ | ~20-40 | ~1.2-2.3 (multiplets) |
| Terminal CH₃ | ~14 | ~0.9 (triplet) |
Note: These are predicted chemical shift ranges. Actual values can vary based on the solvent and specific stereochemistry.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. mdpi.com They are excellent for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: For "this compound," a strong absorption band would be expected in the region of 1650-1700 cm⁻¹ due to the C=O stretching vibration of the conjugated aldehyde. The C=C stretching vibrations of the double bonds would appear around 1600-1650 cm⁻¹. The C-H stretching vibrations of the sp² carbons (vinylic C-H) typically appear above 3000 cm⁻¹, while those of the sp³ carbons (aliphatic C-H) are found just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations in "this compound" would likely produce strong signals in the Raman spectrum. The C=O stretch would also be visible but might be weaker compared to the IR spectrum. Raman spectroscopy can provide complementary information to IR, especially for the characterization of the carbon-carbon double bonds within the molecular structure. mdpi.com
Table 4: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde C=O | Stretch | ~1685 (strong) | ~1685 (moderate) |
| Alkene C=C | Stretch | ~1640, ~1610 (variable) | ~1640, ~1610 (strong) |
| Vinylic C-H | Stretch | ~3020 | ~3020 |
| Aliphatic C-H | Stretch | ~2850-2960 | ~2850-2960 |
| Aldehydic C-H | Stretch | ~2720, ~2820 | Weak or not observed |
Note: The frequencies are approximate and can be influenced by conjugation and molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color by absorbing light in the UV or visible regions of the electromagnetic spectrum. msu.edu In this compound, the chromophore is the extended system of four conjugated double bonds (a tetraene) in conjugation with the aldehyde group (an enal). This extensive π-electron system is expected to absorb strongly in the UV region.
Table 1: Estimated UV-Vis Absorption Data for Polyene Aldehydes in Ethanol
| Compound | Conjugated System | Expected λmax (nm) |
|---|---|---|
| Crotonaldehyde | C4 Dienal | ~220 |
| Sorbic aldehyde | C6 Trienal | ~270 |
| 2,4,6-Octatrienal | C8 Trienal | ~277 nih.gov |
| This compound | C15 Tetraenal | ~300-320 |
Note: The λmax for this compound is an estimation based on the established principles of UV-Vis spectroscopy for polyenes. The non-conjugated double bonds at the 9 and 12 positions have a negligible effect on the primary λmax of the conjugated 2,4-dienal system.
The primary application of UV-Vis spectroscopy in this context is to confirm the presence of the conjugated polyene chromophore and to quantify the compound in solutions of known purity, leveraging the Beer-Lambert law. nih.gov
Mass Spectrometry Applications
Mass spectrometry (MS) is an indispensable tool for the structural analysis and sensitive detection of fatty aldehydes like this compound. mdpi.com Due to the volatility and reactivity of aldehydes, derivatization is often employed to improve chromatographic separation and ionization efficiency. nih.gov Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for gas chromatography-mass spectrometry (GC-MS) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. semanticscholar.org For long-chain aldehydes, the fragmentation pattern provides critical information for identifying the molecule and locating features like double bonds.
For a compound like this compound, MS/MS analysis, typically following derivatization, would be used to confirm its identity. While a complete, published MS/MS spectrum for this specific tetraenal is not available, data from a high-resolution mass spectrometry analysis of a compound with the matching molecular formula C15H22O identified several key fragment ions. csic.es The fragmentation of the protonated molecule [M+H]+ would likely proceed through cleavages at the double bonds and along the alkyl chain.
Table 2: Observed Product Ions from Tandem MS/MS of Precursor Ion m/z 219.17441 ([C15H22O]+H)+
| Precursor Ion (m/z) | Product Ions (m/z) | Possible Interpretation |
|---|---|---|
| 219.17441 | 81.07000 | C6H9+, fragment corresponding to a cyclohexenyl or similar cyclic structure from cleavage and rearrangement. |
| 91.05431 | C7H7+, tropylium (B1234903) ion, a common fragment in mass spectrometry. | |
| 105.06998 | C8H9+, fragment potentially arising from cleavage within the carbon chain. | |
| 79.05429 | C6H7+, fragment related to the C6H9+ ion via loss of H2. |
Source: Adapted from UHPLC-Q Exactive Orbitrap-HRMS analysis data. csic.es
The fragmentation pattern helps to piece together the molecular structure, with different derivatization techniques yielding unique and predictable fragmentation pathways that aid in identification. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. waocp.org
For this compound, HRMS is crucial for confirming its elemental composition (C15H22O). The theoretical exact mass can be calculated from the sum of the exact masses of its constituent atoms. Experimental measurement of this mass via HRMS serves as a primary identification point.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C15H22O | csic.esbiointerfaceresearch.comresearchgate.netresearchgate.net |
| Theoretical Exact Mass ([M]) | 218.16707 | Calculated |
| Theoretical m/z ([M+H]+) | 219.17434 | Calculated |
| Experimentally Observed m/z ([M+H]+) | 219.17441 | csic.es |
The low parts-per-million (ppm) mass error between the theoretical and observed mass provides strong evidence for the assigned molecular formula, a critical step in the identification of the compound in complex samples like natural extracts. csic.eswaocp.org
Quantitative Analysis and Trace Detection Methodologies
Quantitative analysis of this compound, especially at trace levels in complex matrices like biological or environmental samples, requires robust and validated analytical methods. These typically involve chromatographic separation coupled with mass spectrometric detection (LC-MS/MS or GC-MS). nih.govnih.gov
Method Validation and Analytical Performance Parameters
Any quantitative method must be validated to ensure its reliability. Validation involves assessing several key performance parameters. While a specific validated method for this compound is not documented, the table below shows typical performance parameters for methods used to quantify similar long-chain unsaturated aldehydes in various matrices. nih.govresearchgate.net
Table 4: Representative Analytical Performance Parameters for Aldehyde Quantification
| Parameter | Description | Typical Value Range |
|---|---|---|
| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 researchgate.net |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 1-10 mg/L (general volatiles) researchgate.net; 0.015-1.60 µg/L (derivatized) researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 2-31 mg/L (general volatiles) researchgate.net |
| Precision (%RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | < 15-25% nih.gov |
| Accuracy/Recovery (%) | The closeness of the mean test result to the true value. Often determined by spiking a blank matrix with a known amount of analyte. | 79-114% nih.gov |
These parameters ensure that the method is sensitive, accurate, and reproducible for its intended purpose.
Sample Preparation and Derivatization for Enhanced Detection
Effective sample preparation is critical for accurate quantitative analysis, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels. For aldehydes, sample preparation often involves derivatization to enhance stability, volatility (for GC), and/or ionization efficiency (for MS). nih.govgcms.cz
Common derivatization reactions for aldehydes include:
Oximation with PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine reacts with the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative amenable to sensitive detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov This is a standard method for analyzing trace aldehydes in various samples.
Hydrazone formation with DNPH: 2,4-Dinitrophenylhydrazine reacts with aldehydes to form colored 2,4-dinitrophenylhydrazone derivatives. These derivatives are strongly UV-absorbing, making them ideal for analysis by HPLC-UV. nih.gov They also ionize well using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS analysis. nih.gov
Hantzsch Reaction: This reaction involves an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound (like acetylacetone) to form a highly fluorescent dihydropyridine (B1217469) derivative, which can be analyzed by LC with fluorescence detection or mass spectrometry. researchgate.net
The choice of derivatization reagent and sample preparation technique (e.g., liquid-liquid extraction, solid-phase extraction) depends on the analyte's properties, the sample matrix, the analytical instrumentation available, and the required sensitivity. gcms.cz
Ecological and Environmental Roles of Pentadeca 2,4,9,12 Tetraenal
Role in Inter-species Chemical Communication (e.g., Pheromones, Allelochemicals)
There is currently no scientific evidence to suggest that Pentadeca-2,4,9,12-tetraenal functions as a pheromone or an allelochemical in inter-species communication.
The role of this compound in mediating predator-prey interactions has not been documented. While other polyunsaturated aldehydes produced by marine diatoms are known to act as a defense mechanism against grazing copepods by impairing their reproductive success, no such studies have been conducted on this specific compound.
The influence of this compound on microbial communities is an area that remains to be investigated. It is unknown whether this compound exhibits antimicrobial properties or otherwise alters the composition and function of microbial assemblages in its environment.
Participation in Ecosystem Nutrient Cycling
There is no available research on the participation of this compound in ecosystem nutrient cycling. Its potential role in processes such as carbon, nitrogen, or phosphorus cycling is yet to be determined.
Environmental Fate, Persistence, and Degradation Pathways
The environmental fate, persistence, and degradation pathways of this compound are currently unknown. Understanding how this compound behaves in various environmental compartments is essential for a complete ecological profile.
Scientific studies on the photodegradation mechanisms of this compound have not been published. The susceptibility of its polyunsaturated structure to degradation by sunlight is a plausible hypothesis but requires experimental validation.
The biotransformation of this compound by microbial communities in different environmental settings has not been a subject of scientific investigation. The potential for microorganisms to metabolize and detoxify this compound remains an open question.
Structure Activity Relationship Sar Studies: Focus on Chemical Interactions and Reactivity Profiles
Influence of Alkene Number and Position on Chemical Reactivity and Stability
The reactivity and stability of Pentadeca-2,4,9,12-tetraenal are profoundly influenced by the number and arrangement of its four carbon-carbon double bonds. The structure contains a conjugated diene system at the C2 and C4 positions and two isolated double bonds at the C9 and C12 positions.
The presence of both conjugated and isolated double bonds within the same molecule creates distinct reactive sites. The conjugated system is susceptible to 1,4-addition reactions, also known as conjugate additions, where a nucleophile adds to the β-carbon (C4), leading to the formation of an enolate intermediate. libretexts.orgmasterorganicchemistry.com The isolated double bonds at C9 and C12, on the other hand, will typically undergo standard electrophilic addition reactions characteristic of simple alkenes.
The stability of the molecule can also be influenced by isomerization. For instance, the all-(Z)-3,6,9,12-pentadecatetraenal isomer can be quantitatively converted into the conjugated (2E,6Z,9Z,12Z)-pentadecatetraenal isomer using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netscispace.com This isomerization highlights the thermodynamic favorability of the conjugated system.
The reactivity of the double bonds can also be influenced by the presence of neighboring functional groups. In polyunsaturated systems, the formation of stable η³-allyl complexes with transition metals can occur, which can temporarily inhibit catalytic processes like hydroformylation. rsc.org This suggests that the interaction of this compound with metal catalysts could be complex, with the different double bonds exhibiting varied reactivity.
Table 1: Comparison of Expected Reactivity at Different Double Bond Positions in this compound
| Double Bond Position(s) | Type of System | Expected Primary Reactivity | Factors Influencing Reactivity |
| C2=C3, C4=C5 | Conjugated Diene | 1,4-Conjugate Addition | Delocalization of π-electrons, stabilization of intermediates. |
| C9=C10 | Isolated Alkene | Electrophilic Addition | Standard alkene reactivity, less influenced by the aldehyde group. |
| C12=C13 | Isolated Alkene | Electrophilic Addition | Standard alkene reactivity, less influenced by the aldehyde group. |
Impact of Aldehyde Moiety on Molecular Recognition and Ligand Binding (Non-Biological Contexts)
The aldehyde group (-CHO) at one end of the this compound molecule plays a critical role in its chemical interactions and potential for molecular recognition in non-biological systems. Aldehydes are highly reactive functional groups due to the electrophilic nature of the carbonyl carbon. msu.edu
The aldehyde moiety can participate in a variety of chemical reactions, including nucleophilic additions, oxidations, and reductions. In the context of molecular recognition, the aldehyde group can form reversible covalent bonds, such as imines (Schiff bases) with primary amines. This type of dynamic covalent chemistry is a powerful tool for building complex molecular assemblies and sensors. libretexts.org
Furthermore, the aldehyde group can engage in hydrogen bonding, acting as a hydrogen bond acceptor. This interaction is crucial for the specific binding of the molecule to other molecules or surfaces that possess hydrogen bond donors. The polarity of the C=O bond also contributes to dipole-dipole interactions, which can influence the molecule's orientation and binding affinity in a non-covalent manner.
While the concept of molecular recognition is often associated with biological systems, the same fundamental principles of shape complementarity and intermolecular forces apply in non-biological contexts, such as in the design of synthetic receptors and materials with specific binding properties. nih.govnih.gov The long, flexible carbon chain of this compound, combined with the reactive and polar aldehyde headgroup, makes it an interesting candidate for studies in self-assembly and surface functionalization.
Stereochemical Effects on Chemical Interactions and Conformation-Activity Relationships
The stereochemistry of the double bonds in this compound has a profound effect on its three-dimensional shape, which in turn governs its chemical interactions and conformational preferences. The molecule can exist as various geometric isomers (E/Z or cis/trans) at each of the four double bonds.
For example, the all-(Z)-3,6,9,12-pentadecatetraenal isomer, a precursor in some synthetic routes, has a distinctly bent and flexible conformation. researchgate.net In contrast, the isomerization to (2E,6Z,9Z,12Z)-pentadecatetraenal introduces a more linear and rigid segment at the conjugated end of the molecule. researchgate.net These conformational differences are critical in determining how the molecule can interact with other molecules or surfaces. The s-cis and s-trans conformations around the single bond of the conjugated diene system also influence reactivity, particularly in cycloaddition reactions. openstax.org
The conformation of polyene chains is a key determinant of their physical and chemical properties. The relative orientation of the double bonds affects the efficiency of π-orbital overlap, which can influence the electronic properties of the molecule. mdpi.com Computational studies on related polyenes have shown that different geometric isomers can have significantly different ground-state energies and rotational barriers, which would affect their relative populations and reactivity. mdpi.comresearchgate.net
In the context of conformation-activity relationships, the specific three-dimensional arrangement of the double bonds and the aldehyde group will dictate the molecule's ability to fit into a binding site or to align with other molecules in a self-assembled structure. The chirality of the molecule, which could arise from certain conformations or from the introduction of chiral centers, would also play a crucial role in enantioselective interactions. sathyabama.ac.in
Design and Synthesis of Analogs for Probing Specific Chemical Properties
One approach to analog design is to alter the number and position of the double bonds. For example, synthesizing analogs with fewer double bonds or with all double bonds in conjugation would allow for a direct assessment of the role of the isolated double bonds and the extended conjugation on reactivity and stability.
Another strategy involves modifying the aldehyde functionality. The aldehyde could be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups to investigate the specific role of the carbonyl group in molecular interactions. For instance, the synthesis of the corresponding alcohol, (2E,6Z,9Z,12Z)-pentadecatetraenol, would allow for a comparison of the reactivity of the polyene system in the absence of the electron-withdrawing aldehyde group. The synthesis of such alcohols from the parent aldehyde via reduction is a known transformation. researchgate.net
Furthermore, functional groups can be introduced at various positions along the carbon chain to probe steric and electronic effects. The synthesis of such functionalized analogs often involves multi-step synthetic sequences, potentially starting from related naturally occurring fatty acids like eicosapentaenoic acid (EPA), from which this compound itself can be derived through oxidative degradation. researchgate.netresearchgate.net The synthesis of analogs with aromatic rings or other functional moieties could also be envisioned to explore interactions such as π-π stacking. nih.gov
Table 2: Potential Analogs of this compound and Their Purpose in SAR Studies
| Analog Type | Modification | Purpose of Study |
| Polyene Variants | Varying number and position of C=C bonds | To understand the influence of conjugation and isolated double bonds on reactivity and stability. |
| Functional Group Variants | Reduction of aldehyde to alcohol (Pentadecatetraenol) | To assess the electronic contribution of the aldehyde group to the polyene system's reactivity. |
| Oxidation of aldehyde to carboxylic acid | To introduce a different polar headgroup and study its effect on self-assembly and binding. | |
| Substituted Analogs | Introduction of alkyl or other groups on the chain | To probe steric effects and the influence of electron-donating/withdrawing groups on reactivity. |
| Isotopically Labeled Analogs | Incorporation of isotopes (e.g., ²H, ¹³C) | To elucidate reaction mechanisms and study conformational dynamics using spectroscopic techniques. |
Advanced Research Directions and Future Perspectives for Pentadeca 2,4,9,12 Tetraenal Research
Computational Chemistry and Molecular Modeling for Predictive Studies
Computational approaches are becoming indispensable tools in modern chemistry, offering insights into molecular behavior that can guide experimental work. For Pentadeca-2,4,9,12-tetraenal, these methods hold the potential to unlock a wealth of predictive information.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are powerful for elucidating the intricate details of chemical reactions at the electronic level. oup.com Future research on this compound will likely employ these calculations to predict its reactivity. For instance, DFT can be used to model the reaction pathways of this tetraenal with various nucleophiles, identifying transition states and calculating activation energies. This can help in understanding its stability and potential degradation pathways. Such computational studies have been applied to other unsaturated carbonyl compounds to understand their reactions with atmospheric oxidants, providing a framework for similar investigations into this compound. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
The long, flexible chain of this compound can adopt a multitude of conformations, which in turn influence its physical properties and biological activity. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this molecule in different environments, such as in solution or interacting with a biological membrane. By simulating the movement of atoms over time, researchers can identify the most stable conformations and understand how the molecule's shape changes in response to its surroundings. Such computational studies have been instrumental in understanding the behavior of other long-chain polyunsaturated fatty acids and their derivatives. chemrxiv.orgutc.edu
Biomimetic Synthesis Approaches Inspired by Natural Biosynthesis
Nature often provides elegant and efficient pathways for the synthesis of complex molecules. This compound is likely a product of lipid peroxidation or enzymatic processes in organisms like diatoms. mdpi.com Biomimetic synthesis aims to replicate these natural strategies in the laboratory. Future synthetic routes towards this compound could be inspired by its presumed biosynthetic precursors, such as specific polyunsaturated fatty acids. This could involve the use of enzymes or enzyme-mimicking catalysts to achieve high selectivity and yield, moving away from traditional, often multi-step and less efficient, synthetic methods. flinders.edu.au Research into the biomimetic synthesis of other marine natural products, including other polyunsaturated aldehydes, has shown the power of this approach. flinders.edu.au
Exploration of Uncharted Chemical Transformations and Novel Reactivity
The unique structure of this compound, with its conjugated diene system, isolated double bonds, and an aldehyde functional group, suggests a rich and complex reactivity profile that is yet to be fully explored. The conjugated system makes it susceptible to both 1,2- and 1,4- (conjugate) additions, and the presence of multiple double bonds opens the door to various pericyclic reactions like cycloadditions and electrocyclizations. chemistry.coachpressbooks.pubucalgary.ca Future research will likely focus on systematically investigating the reactivity of this tetraenal with a wide range of reagents to uncover novel chemical transformations. This could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures based on the this compound scaffold.
Integration with Materials Science for Functionalized Surfaces or Polymers
The aldehyde group and the polyunsaturated chain of this compound make it an interesting candidate for integration into materials science. The aldehyde can be used as a chemical handle to graft the molecule onto surfaces or to incorporate it into polymer chains. For example, polymers functionalized with such polyunsaturated aldehydes could possess unique properties, such as the ability to undergo cross-linking reactions or to capture specific molecules. Research on the polymerization of other α,β-unsaturated aldehydes has demonstrated the feasibility of creating functional polymers from renewable resources. wiley.comresearchgate.net Future work could explore the use of this compound in the development of new coatings, adhesives, or functional materials with tailored properties.
Emerging Analytical Technologies for High-Throughput Screening and Detection
The detection and quantification of specific lipids like this compound in complex biological or environmental samples can be challenging. The development of advanced analytical techniques is crucial for advancing research in this area. High-throughput screening methods, often based on mass spectrometry coupled with liquid chromatography (LC-MS), are becoming increasingly powerful for the analysis of oxylipins. chromatographyonline.comwaters.comlcms.czacs.orgwaters.com Future analytical developments will likely focus on improving the sensitivity and selectivity of these methods to enable the detection of trace amounts of this compound. The development of specific molecular probes or biosensors could also provide new tools for its rapid and high-throughput detection in various matrices.
Interdisciplinary Research with Environmental Science and Chemical Ecology
The exploration of this compound at the intersection of environmental science and chemical ecology opens up promising avenues for understanding its ecological significance and potential environmental roles. This interdisciplinary approach is crucial for elucidating how this polyunsaturated aldehyde may mediate interactions between organisms and their environment, and how it might be involved in broader ecological processes. While direct research on this compound in these fields is still emerging, the functions of structurally similar long-chain polyunsaturated aldehydes (PUAs) provide a strong basis for postulating its potential activities and guiding future research directions.
In environmental science, the focus would be on the distribution, fate, and transport of this compound in various ecosystems. Its chemical structure, characterized by multiple double bonds and an aldehyde functional group, suggests a susceptibility to both biotic and abiotic degradation processes. Understanding these degradation pathways is essential for assessing its persistence and potential impact on the environment. For instance, its unsaturated nature makes it prone to oxidation and photodegradation, which could influence its signaling lifespan and the formation of various byproducts in aquatic or terrestrial systems.
From a chemical ecology perspective, this compound is a candidate for being a semiochemical, a molecule that mediates interactions between organisms. Many compounds with similar structures, such as other PUAs, are known to act as pheromones, allelochemicals, or signaling molecules in a variety of organisms, from marine diatoms to insects. researchgate.net The specific arrangement of double bonds in this compound likely confers a high degree of specificity in its biological activity, a key feature of chemical communication.
Interdisciplinary research would aim to connect the chemical properties and environmental fate of this compound with its ecological functions. For example, studies could investigate how environmental factors such as water chemistry, temperature, and microbial communities influence the production and degradation of this compound, and in turn, how these dynamics affect organismal behavior and population interactions. The synthesis and release of such compounds are often tightly regulated and can be triggered by specific environmental cues or biological stressors.
Future research should focus on identifying the natural sources of this compound. Is it produced by specific species of phytoplankton, bacteria, fungi, or plants? Answering this question is the first step toward understanding its ecological context. Subsequently, researchers can investigate its role in mediating interactions such as defense against predators, competition between species, or reproductive signaling. The study of related signaling lipids, such as derivatives of docosahexaenoic acid (DHA), has revealed complex roles in inflammation and intercellular communication, highlighting the potential for discovering novel biological activities for this compound. acs.org
The development of sensitive analytical methods for detecting and quantifying this compound in environmental samples will be critical. Coupling these methods with ecological field studies and controlled laboratory experiments will allow for a comprehensive understanding of its significance. This interdisciplinary approach will not only advance our knowledge of the chemical ecology surrounding this specific compound but also contribute to the broader understanding of how chemical signaling shapes ecosystems.
| Research Area | Key Questions | Potential Methodologies |
| Environmental Fate and Distribution | What are the primary sources of this compound in the environment? How does it degrade and what are its transformation products? | Field sampling and extraction from various matrices (water, soil, air), laboratory degradation studies (photolysis, hydrolysis, microbial degradation), mass spectrometry for identification and quantification. |
| Chemical Ecology and Signaling | Does this compound act as a pheromone, allomone, or kairomone? Which organisms produce and respond to this compound? | Behavioral assays (electroantennography, olfactometry), identification of biosynthetic pathways in producer organisms, receptor binding studies. |
| Ecosystem-Level Impacts | How does the presence of this compound influence community structure and ecosystem function? | Mesocosm experiments, manipulation of compound concentrations in controlled environments, monitoring of population dynamics and species interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
